molecular formula C8H12F3N3OS B13164511 3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol CAS No. 1221723-39-2

3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol

Cat. No.: B13164511
CAS No.: 1221723-39-2
M. Wt: 255.26 g/mol
InChI Key: YKIWQWNRIQJGQS-UHFFFAOYSA-N
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Description

3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketonesThe amino and dimethylamino groups are usually introduced via nucleophilic substitution or reductive amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability compared to similar compounds .

Properties

CAS No.

1221723-39-2

Molecular Formula

C8H12F3N3OS

Molecular Weight

255.26 g/mol

IUPAC Name

3-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H12F3N3OS/c1-14(2)6-13-3-5(16-6)7(15,4-12)8(9,10)11/h3,15H,4,12H2,1-2H3

InChI Key

YKIWQWNRIQJGQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(S1)C(CN)(C(F)(F)F)O

Origin of Product

United States

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